N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(14-3-4-15-19(9-14)28-12-24-15)23-7-8-26-18(13-1-2-13)10-16(25-26)17-11-21-5-6-22-17/h3-6,9-13H,1-2,7-8H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYCWSXYJCMBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety, a pyrazole derivative, and a cyclopropyl group. Its molecular formula is C20H20N6O, with a molecular weight of approximately 372.432 g/mol. The presence of multiple functional groups suggests diverse biological activities.
Structural Characteristics
| Feature | Details |
|---|---|
| Molecular Formula | C20H20N6O |
| Molecular Weight | 372.432 g/mol |
| Key Functional Groups | Benzo[d]thiazole, Pyrazole |
| Cyclopropyl Group | Present |
Antimicrobial Activity
Research into the antimicrobial properties of compounds similar to this compound has shown promising results against various pathogens. For example, thiazole derivatives have demonstrated significant antibacterial and antifungal activity against resistant strains of Staphylococcus aureus and Candida species .
Case Study: Antibacterial Efficacy
A study conducted on novel thiazole derivatives revealed their structure-dependent antibacterial activity against multidrug-resistant pathogens. The compounds were evaluated using minimal inhibitory concentration (MIC) assays, highlighting their potential as new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest it may interact with key biological targets involved in cancer progression. Pyrazole derivatives have been implicated in inhibiting various kinases that play critical roles in tumor growth and metastasis. For instance, compounds that target protein kinases have shown efficacy in preclinical cancer models .
The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. This inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds with similar scaffolds have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazole and thiazole rings can significantly influence the compound's potency and selectivity against various targets .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Benzimidazole Derivatives | Anticancer | Broad-spectrum activity |
| Thiazole Derivatives | Antimicrobial | Effective against resistant strains |
| Pyrazole Derivatives | Anticancer/Antimicrobial | Diverse biological activities |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and thiazole exhibit promising anticancer properties. The structural characteristics of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide may enhance its effectiveness against cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth.
Case Study:
A study evaluating similar compounds showed that modifications in the pyrazole ring significantly increased their cytotoxicity against various cancer cell lines, suggesting that this compound could be developed as a potent anticancer agent .
Antimicrobial Properties
Thiazole derivatives are widely recognized for their antimicrobial activities. The compound under review may exhibit similar properties, making it a candidate for developing new antimicrobial agents.
Research Findings:
Studies have demonstrated that compounds with thiazole and pyrazole functionalities possess broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.
Enzyme Inhibition
The compound's structure may allow it to interact with specific enzymes, such as monoamine oxidases (MAOs), which are implicated in various neurological disorders.
Experimental Evidence:
Research has shown that certain pyrazole derivatives can selectively inhibit MAOs, leading to potential therapeutic effects in conditions like depression and anxiety . The binding affinity of this compound to these enzymes warrants further investigation.
Herbicidal Activity
The unique chemical structure of this compound may also lend itself to agricultural applications, particularly as a herbicide or fungicide.
Insights from Research:
Thiazoles have been reported to possess herbicidal properties, indicating that derivatives like this compound could be explored for use in crop protection strategies .
Chemical Reactions Analysis
Nucleophilic Substitution at Thiazole Ring
The benzo[d]thiazole moiety undergoes nucleophilic substitution at position 2 when exposed to strong nucleophiles like amines or alkoxides. This reactivity is attributed to the electron-withdrawing effect of the adjacent carboxamide group.
Electrophilic Aromatic Substitution
The pyrazin-2-yl substituent directs electrophiles to the pyrazole ring’s 4-position. Halogenation and nitration proceed under controlled conditions:
Halogenation (Cl/Br):
-
Reagents: Cl₂ (g) or Br₂ in CCl₄
-
Position: Pyrazole C4
-
Yield: 70–85% for bromination; lower for chlorination (55%) due to competing side reactions
Nitration:
-
Conditions: HNO₃/H₂SO₄, 0–5°C
-
Product: 4-Nitro-pyrazole derivative
-
Stability: Nitro group reduces pyrazole ring aromaticity, increasing susceptibility to reduction
Hydrolysis of Carboxamide Group
The carboxamide linker hydrolyzes under acidic or basic conditions:
Cyclopropyl Ring Reactivity
The cyclopropyl group participates in ring-opening reactions under oxidative or acidic conditions:
Oxidation:
-
Reagent: mCPBA (meta-chloroperbenzoic acid)
-
Product: 1,2-Diketone derivative
-
Mechanism: Epoxidation followed by diol formation and oxidation
Acid-Catalyzed Ring Opening:
-
Conditions: H₂SO₄/CH₃COOH
-
Product: Allylic alcohol
-
Note: Rare due to steric protection by adjacent pyrazole
Coordination with Metal Ions
The pyrazinyl nitrogen and thiazole sulfur act as ligands for transition metals, forming complexes with catalytic or therapeutic potential:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Pd(OAc)₂ | Square-planar Pd(II) complex | Suzuki-Miyaura coupling catalyst |
| CuCl₂ | Tetrahedral Cu(II) complex | Enhanced antimicrobial activity |
Stability Under Environmental Conditions
Critical for pharmaceutical development:
Functionalization via Cross-Coupling
The pyrazin-2-yl group enables palladium-catalyzed couplings:
Suzuki Reaction:
-
Substrate: 4-Bromo-pyrazole derivative
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
-
Scope: Aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl)
Sonogashira Coupling:
-
Substrate: 4-Iodo-pyrazole
-
Conditions: CuI, PdCl₂(PPh₃)₂, Et₃N
-
Product: 4-Alkynyl derivatives for kinase inhibition studies
This compound’s multifunctional design supports diverse synthetic modifications, making it valuable for developing targeted therapies and catalytic systems. Further studies should explore its behavior under biocatalytic conditions and photoredox environments.
Q & A
Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole and benzothiazole intermediates. Key steps include:
- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or nitriles under reflux (e.g., THF or DMF at 80–100°C) to introduce the 5-cyclopropyl and pyrazin-2-yl groups .
- Coupling Reactions : Use of coupling agents like EDCI or DCC to link the pyrazole-ethylamine intermediate to the benzo[d]thiazole-6-carboxamide moiety. Triethylamine is often added as a catalyst .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) ensures >95% purity .
- Optimization : Varying solvent polarity, temperature, and catalyst loading (e.g., BF₃·Et₂O for diazonium salt formation) can improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, pyrazine protons at δ 8.5–9.5 ppm) and confirms connectivity .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C=N in pyrazole) validate functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀N₆O₂S) and purity (>98%) .
- TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica plates with UV visualization) .
Q. What structural motifs in this compound are hypothesized to influence its biological activity?
- Methodological Answer :
- Pyrazole-Pyrazine Core : Enhances π-π stacking with target proteins (e.g., kinase binding pockets) and improves metabolic stability .
- Benzo[d]thiazole Moiety : Contributes to hydrophobic interactions and may enhance blood-brain barrier permeability .
- Cyclopropane Substituent : Reduces conformational flexibility, potentially increasing target selectivity .
- Amide Linker : Facilitates hydrogen bonding with catalytic residues in enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole and benzothiazole moieties?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropyl with methyl/ethyl groups to assess steric effects . Substitute pyrazine with pyridine or phenyl to study electronic impacts .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer proliferation). Use IC₅₀ comparisons to rank potency .
- Computational Modeling : Dock analogs into target structures (e.g., EGFR or Aurora kinases) using software like AutoDock to correlate substituent effects with binding affinity .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Compound Integrity : Re-test batches via HPLC and NMR to exclude degradation or isomerization artifacts .
- Cross-Lab Collaboration : Share protocols and reference compounds (e.g., staurosporine as a kinase inhibitor control) to harmonize data .
Q. What strategies are recommended for elucidating the metabolic stability and toxicity profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (LC-MS/MS analysis) .
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biomarker analysis (ALT, AST) .
Q. How can computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen databases (e.g., ChEMBL) for similar ligands and their known targets .
- Machine Learning : Train models on kinase inhibitor datasets to predict polypharmacology risks .
- Molecular Dynamics Simulations : Simulate binding to off-targets (e.g., hERG channel) to assess arrhythmia risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
